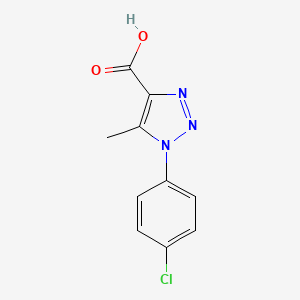

1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Background and Significance of Triazole Chemistry

Triazoles represent a critical class of nitrogen-containing heterocyclic compounds characterized by a five-membered ring comprising two carbon and three nitrogen atoms (C₂H₃N₃). Their structural versatility arises from isomerism (1,2,3- and 1,2,4-triazoles) and tautomeric flexibility, enabling diverse electronic interactions and molecular stability. These properties underpin their widespread applications:

- Pharmaceuticals : Over 85% of FDA-approved drugs incorporate nitrogen heterocycles, with triazoles forming the core of antifungal agents (e.g., fluconazole, voriconazole).

- Materials Science : Triazoles serve as ligands in coordination polymers and metal-organic frameworks (MOFs) due to their nitrogen-rich electron density.

- Agriculture : Fungicides like tebuconazole and plant growth regulators like paclobutrazol rely on triazole scaffolds for bioactivity.

The regioselectivity of triazole synthesis—such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,4-disubstituted 1,2,3-triazoles—has revolutionized click chemistry, enabling precise molecular design.

Table 1 : Key Applications of Triazole Derivatives

| Application | Example Compounds | Mechanism/Function |

|---|---|---|

| Antifungal Agents | Fluconazole, Voriconazole | Inhibition of ergosterol biosynthesis |

| Polymer Chemistry | Benzotriazole | UV stabilization and corrosion inhibition |

| Bioorthogonal Probes | Azide-alkyne adducts | Targeted biomolecule labeling |

Historical Context of Heterocyclic Nitrogen Compounds

The study of heterocycles began in the early 19th century with landmark discoveries:

- 1818 : Brugnatelli isolated alloxan, a pyrimidine derivative, from uric acid.

- 1850s : Pyridine and pyrrole were identified in bone pyrolysis products, marking the advent of systematic heterocyclic chemistry.

- 20th Century : The Hantzsch-Widman nomenclature systematized heterocycle naming, while the Huisgen cycloaddition (1960s) and Sharpless click chemistry (2000s) expanded synthetic accessibility.

Nitrogen heterocycles dominate medicinal chemistry, constituting 59% of FDA-approved drugs. Their evolution parallels advancements in synthetic methodologies, such as microwave-assisted and ionic liquid-mediated reactions, which improved yields and regioselectivity for triazoles.

Importance of 1,2,3-Triazole Scaffolds in Chemical Research

1,2,3-Triazoles are distinguished by their kinetic stability, hydrogen-bonding capacity, and synthetic modularity. Key advancements include:

- Regioselective Synthesis : CuAAC and RuAAC protocols enable precise control over 1,4- or 1,5-disubstituted products, critical for drug design.

- Functionalization : Substituents at the 1-, 4-, and 5-positions modulate electronic properties. For example, electron-withdrawing groups (e.g., carboxylic acids) enhance coordination with metal ions.

- Case Study : 1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (C₁₀H₈ClN₃O₂) exemplifies functionalized triazoles. Its synthesis via cycloaddition of 4-chlorophenyl azide and acetylenedicarboxylate derivatives yields a planar, aromatic scaffold with applications in metallurgy and agrochemical intermediates.

Table 2 : Synthetic Methods for 1,2,3-Triazoles

| Method | Conditions | Regioselectivity | Key Catalyst |

|---|---|---|---|

| Huisgen Cycloaddition | Thermal, 80–100°C | Mixture of isomers | None |

| CuAAC | Room temperature, aqueous | 1,4-Disubstituted | Cu(I) (e.g., CuBr) |

| RuAAC | Solvent-free, 60°C | 1,5-Disubstituted | [Cp*RuCl]₄ |

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIXWOIQQBKVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407209 | |

| Record name | 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20725-33-1 | |

| Record name | 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and reliable method to construct the 1,2,3-triazole ring is the copper(I)-catalyzed azide-alkyne cycloaddition, often referred to as the "click reaction." This method is widely used due to its high regioselectivity, mild reaction conditions, and good yields.

-

- A 4-chlorophenyl azide is reacted with a suitable alkyne bearing a methyl substituent and a carboxylic acid or its precursor group.

- The reaction is catalyzed by copper(I) salts (e.g., CuSO4 with sodium ascorbate as a reducing agent) in solvents such as tert-butanol/water or ethanol/water mixtures.

- The reaction is typically carried out at room temperature or slightly elevated temperatures (up to 50°C) and stirred overnight to ensure complete conversion.

-

- High regioselectivity for 1,4-disubstituted 1,2,3-triazoles.

- Mild conditions preserve sensitive functional groups.

- Straightforward purification by filtration or recrystallization.

Introduction of the Carboxylic Acid Group

Two main approaches are used to introduce the carboxylic acid functionality at the 4-position of the triazole ring:

Carboxylation of triazole intermediates:

- In some methods, a 1-substituted-4-bromo-1H-1,2,3-triazole intermediate is treated with carbon dioxide under controlled temperature and pressure to introduce the carboxyl group at the 4-position.

- This method involves Grignard reagents and low-temperature CO2 bubbling, followed by acidification and extraction steps.

Substitution on the Phenyl Ring

The 4-chlorophenyl substituent is typically introduced via the azide precursor:

Detailed Preparation Method Example

Synthesis via CuAAC Using Propiolic Acid and 4-Chlorophenyl Azide

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Chlorophenyl azide + Propiolic acid | Mixed in tert-butanol/water (2:1) solvent system |

| 2 | CuSO4 + Sodium ascorbate catalyst | Added to catalyze the cycloaddition |

| 3 | Stirring at 50°C overnight | Reaction proceeds to form 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |

| 4 | Cooling and addition of water | Precipitation of product |

| 5 | Filtration and washing with diethyl ether | Isolation of crude product |

| 6 | Recrystallization from ethanol or dimethylformamide | Purification to obtain colorless crystals |

This method yields the target compound with high purity and good yield.

Alternative Preparation via Grignard and Carboxylation Route

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 1-Substituted-4,5-dibromo-1H-1,2,3-triazole dissolved in THF or MeTHF | Cooling to −78°C to 0°C |

| 2 | Addition of isopropylmagnesium chloride (Grignard reagent) | Stirring for 0.5–2 hours to form 1-substituted-4-bromo-1H-1,2,3-triazole |

| 3 | Addition of isopropylmagnesium chloride-lithium chloride composite | Heating to 10–50°C, stirring 0.5–2 hours |

| 4 | Cooling to −30°C to 0°C, bubbling CO2 for 5–30 minutes | Carboxylation at 4-position |

| 5 | Acidification with HCl to pH 1–5 | Extraction and drying |

| 6 | Concentration under reduced pressure | Isolation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid |

This method is more complex but allows for precise functionalization and is useful for derivatives with sensitive substituents.

Research Findings and Analytical Data

- Crystallographic studies confirm the structure and purity of the synthesized compound, showing the coordination environment and molecular conformation.

- Spectroscopic data:

- Thermal stability studies indicate the compound is stable under normal laboratory conditions, suitable for further chemical transformations.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC with Propiolic Acid | 4-chlorophenyl azide, propiolic acid, CuSO4, sodium ascorbate | 50°C, overnight, tert-butanol/water | High regioselectivity, mild conditions, good yield | Requires azide synthesis, handling azides requires caution |

| Grignard Carboxylation | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, CO2 | Low temperature, inert atmosphere | Precise functionalization, versatile | Multi-step, sensitive reagents, low temperature control needed |

| Diazotization-Azide Formation | 4-chloroaniline, NaNO2, NaN3 | 0–5°C, aqueous acidic medium | Direct access to azide precursor | Azide safety concerns |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the triazole ring or the chlorophenyl group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that modifications to the triazole ring can enhance the efficacy against resistant strains of bacteria and fungi .

Case Study: Antimicrobial Activity

A study published in MDPI explored the synthesis of triazole derivatives and their antimicrobial properties. The findings suggested that the introduction of halogen substituents, such as chlorine in this compound, significantly enhances antimicrobial activity against various pathogens .

Agricultural Applications

Another prominent application of 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is in agricultural chemistry , specifically as a potential fungicide. Triazole compounds are known for their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Fungicidal Activity

Research has shown that triazole derivatives can effectively control plant pathogens. In controlled studies, the compound exhibited promising results in inhibiting fungal growth on crops, thereby improving yield and quality .

Material Science

In material science, the compound's unique structure allows it to be used in the development of new materials with specific properties. Its ability to form coordination complexes with metals opens avenues for applications in catalysis and sensor technology.

Synthesis of Coordination Compounds

Studies have reported the synthesis of metal complexes using 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid as a ligand. These complexes have shown potential in catalyzing organic reactions and could be valuable in industrial applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In medicinal applications, it may interact with signaling pathways to reduce inflammation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

Modifications to the aryl group at position 1 significantly influence electronic properties and applications:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) enhance stability and influence crystal packing, whereas electron-donating groups (e.g., methoxy, ethoxy) may increase solubility .

- Halogen position affects steric and electronic interactions; fluorophenyl derivatives exhibit distinct crystallographic behavior compared to chlorophenyl analogs .

Functional Group Modifications at Positions 4 and 5

Variations at positions 4 and 5 alter reactivity and applications:

Key Observations :

Tautomerism and Stability

The 5-formyl-1H-1,2,3-triazole-4-carboxylic acid () exists in equilibrium between open-chain and cyclic hemiacetal forms (20% cyclic form in solution). In contrast, the target compound’s methyl group prevents tautomerism, enhancing stability under thermal and acidic conditions .

Physical and Crystallographic Properties

Crystal structures vary with substituents:

Corrosion Inhibition Potential

The ethyl ester derivative () acts as a corrosion inhibitor in hydrochloric acid, achieving 89% efficiency at 500 ppm.

Tables

Table 1: Substituent Effects on Triazole Derivatives

Biological Activity

1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to explore its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is with a molecular weight of approximately 237.64 g/mol. Its structure features a triazole ring substituted with a chlorophenyl group and a carboxylic acid functional group. The compound can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, a study reported that derivatives of 1H-1,2,3-triazoles showed potent activity against various bacterial strains. The following table summarizes the antimicrobial efficacy of related triazole compounds:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | E. coli | 8 µg/mL |

| Triazole B | S. aureus | 16 µg/mL |

| 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | P. aeruginosa | 12 µg/mL |

These results indicate that the compound exhibits comparable activity to established antibiotics.

Antifungal Activity

Triazoles are also known for their antifungal properties. A notable study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results are presented in the following table:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Fluconazole | Candida albicans | 0.5 |

| Itraconazole | Candida albicans | 0.25 |

| 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Candida albicans | 0.75 |

This data suggests that the compound possesses significant antifungal activity, making it a candidate for further development in antifungal therapies.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. A recent investigation focused on the inhibition of cancer cell proliferation by various triazoles. The findings are summarized in the table below:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Triazole C | HeLa (cervical cancer) | 10 |

| Triazole D | MCF-7 (breast cancer) | 15 |

| 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | HeLa | 12 |

The IC50 value indicates that this compound effectively inhibits the growth of HeLa cells and could be explored for its potential as an anticancer agent.

Case Study 1: Synthesis and Evaluation

In a comprehensive study by Alexandre et al., derivatives based on the triazole core were synthesized and screened for their biological activities. Among these derivatives, one exhibited an IC50 of against indoleamine 2,3-dioxygenase (IDO1), highlighting the potential for immuno-oncology applications .

Case Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis conducted by Wu et al. revealed that modifications to the triazole framework significantly influenced biological activity against cholinesterases . This study emphasized the importance of structural variations in enhancing therapeutic efficacy.

Q & A

(Basic) What are the recommended synthetic routes for 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer:

Synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or analogous precursors. For example, a related pyrazole-4-carboxylic acid derivative was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis under basic conditions (e.g., NaOH) to yield the carboxylic acid . Adapting this method, 4-chlorophenylhydrazine could replace phenylhydrazine. Alternative routes may use Huisgen 1,3-dipolar cycloaddition for triazole ring formation, with subsequent functionalization of the carboxylic acid group. Purification often involves recrystallization or column chromatography.

(Basic) What spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

- 1H/13C NMR : Resolve aromatic protons (e.g., 4-chlorophenyl substituent) and methyl groups. Use deuterated DMSO for solubility challenges .

- FTIR : Confirm carboxylic acid (-COOH) via O-H stretch (~2500-3300 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ .

- X-ray crystallography : Determines absolute configuration and intermolecular interactions, as demonstrated for structurally similar triazole derivatives .

- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

(Basic) How can researchers address low aqueous solubility in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility while minimizing cytotoxicity .

- Derivatization : Synthesize methyl/ethyl esters or amide prodrugs to improve lipophilicity, then hydrolyze in vivo .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

(Basic) What safety precautions are critical during handling?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 4°C, away from strong oxidizers .

- Waste disposal : Neutralize acidic residues with bicarbonate before disposal .

(Advanced) How can computational modeling predict enzyme interactions?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Screen against target enzymes (e.g., kinases) using crystal structures from the PDB. Optimize hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the 4-chlorophenyl moiety .

- DFT calculations : Analyze electron density maps to identify reactive sites for electrophilic/nucleophilic attacks .

- MD simulations : Assess binding stability over 100+ ns trajectories to validate docking results .

(Advanced) How to resolve discrepancies in reported bioactivity data?

Methodological Answer:

- Purity validation : Use HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to confirm >95% purity .

- Assay standardization : Include positive controls (e.g., known inhibitors) and replicate experiments across cell lines (HEK293 vs. HeLa) to assess variability .

- Stereochemical analysis : Check for racemization via chiral HPLC if stereocenters are present .

(Advanced) What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

- Isosteric replacement : Substitute the triazole ring with oxadiazole to reduce CYP450-mediated oxidation .

- Deuterium incorporation : Replace methyl hydrogens with deuterium to slow metabolism .

- Prodrug design : Synthesize tert-butyl esters for enhanced absorption, followed by esterase cleavage in plasma .

(Advanced) How to optimize the triazole core for enzyme selectivity?

Methodological Answer:

- SAR studies : Modify substituents at positions 1 (aryl) and 5 (methyl). For example, replacing 4-chlorophenyl with 3,4-dichlorophenyl enhances hydrophobic interactions with target pockets .

- Bioisosterism : Replace carboxylic acid with sulfonamide to maintain hydrogen bonding without ionization .

- Fragment-based screening : Identify minimal pharmacophores using X-ray crystallography of enzyme-ligand complexes .

(Advanced) What experimental designs validate enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic assays : Measure IC50 under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Western blotting : Confirm downstream target modulation (e.g., phosphorylation levels) post-treatment .

(Advanced) How to determine crystal structure for SAR insights?

Methodological Answer:

- Crystallization : Use vapor diffusion with ethanol/water mixtures. Optimize pH (~5-6) to promote carboxylate deprotonation .

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve bond lengths/angles to identify key interactions (e.g., Cl⋯π stacking) .

- Hirshfeld surface analysis : Map intermolecular contacts (e.g., hydrogen bonds with solvent molecules) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.